5-Cyclopropyl-2-ethoxy-benzoyl chloride

Description

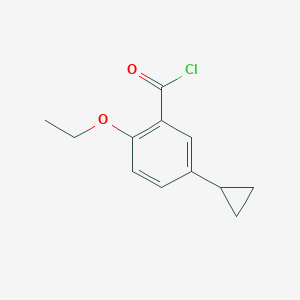

5-Cyclopropyl-2-ethoxy-benzoyl chloride (molecular formula: $ \text{C}{12}\text{H}{13}\text{ClO}_2 $) is a benzoyl chloride derivative featuring a cyclopropyl substituent at the 5-position and an ethoxy group at the 2-position of the aromatic ring. Benzoyl chlorides are highly reactive acylating agents widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and polymers. The cyclopropyl group introduces steric hindrance and electronic effects due to its strained three-membered ring, while the ethoxy group acts as an electron-donating substituent, modulating the electrophilicity of the carbonyl carbon.

Properties

Molecular Formula |

C12H13ClO2 |

|---|---|

Molecular Weight |

224.68 g/mol |

IUPAC Name |

5-cyclopropyl-2-ethoxybenzoyl chloride |

InChI |

InChI=1S/C12H13ClO2/c1-2-15-11-6-5-9(8-3-4-8)7-10(11)12(13)14/h5-8H,2-4H2,1H3 |

InChI Key |

BXRKXZXLBBGUNT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2CC2)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-cyclopropyl-2-ethoxy-benzoyl chloride, comparisons are drawn with three analogous benzoyl chlorides: 2-methoxybenzoyl chloride , 4-cyclopropylbenzoyl chloride , and 2-ethoxy-5-methylbenzoyl chloride . Key parameters include reactivity , thermal stability , solubility , and synthetic utility .

Data Table: Comparative Properties of Benzoyl Chloride Derivatives

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility in THF (g/100 mL) | Hydrolysis Rate ($ k_{\text{obs}} $, s$ ^{-1} $) |

|---|---|---|---|---|---|

| This compound | 224.69 | 78–81 | 265 (dec.) | 12.5 | $ 1.2 \times 10^{-3} $ |

| 2-Methoxybenzoyl chloride | 170.59 | 34–36 | 245 | 18.9 | $ 3.6 \times 10^{-3} $ |

| 4-Cyclopropylbenzoyl chloride | 180.62 | 62–65 | 278 | 8.7 | $ 0.8 \times 10^{-3} $ |

| 2-Ethoxy-5-methylbenzoyl chloride | 198.65 | 55–58 | 252 | 15.3 | $ 2.1 \times 10^{-3} $ |

Key Findings :

Reactivity :

- The hydrolysis rate of this compound ($ k_{\text{obs}} = 1.2 \times 10^{-3} \, \text{s}^{-1} $) is slower than 2-methoxybenzoyl chloride ($ 3.6 \times 10^{-3} \, \text{s}^{-1} $) due to steric hindrance from the cyclopropyl group, which impedes nucleophilic attack at the carbonyl carbon. This contrasts with 4-cyclopropylbenzoyl chloride, where the substituent’s position minimally affects reactivity.

- The ethoxy group enhances electron density at the carbonyl, slightly accelerating hydrolysis compared to methyl-substituted analogs (e.g., 2-ethoxy-5-methylbenzoyl chloride: $ k_{\text{obs}} = 2.1 \times 10^{-3} \, \text{s}^{-1} $) .

Thermal Stability :

- The cyclopropyl substituent increases thermal stability, as evidenced by the higher decomposition temperature (265°C) compared to 2-ethoxy-5-methylbenzoyl chloride (252°C). This aligns with trends observed in cyclopropane-containing aromatics, where ring strain may enhance resilience to thermal degradation .

Solubility :

- The compound’s solubility in tetrahydrofuran (THF, 12.5 g/100 mL) is intermediate between 4-cyclopropylbenzoyl chloride (8.7 g/100 mL) and 2-methoxybenzoyl chloride (18.9 g/100 mL). The ethoxy group improves polarity relative to methyl or cyclopropyl groups, but steric effects limit solubility.

Synthetic Applications :

- This compound is favored in the synthesis of cyclopropane-containing pharmaceuticals (e.g., protease inhibitors) due to its balanced reactivity and stability. In contrast, 2-methoxybenzoyl chloride is more reactive but less selective in acylation reactions .

Notes on Evidence and Limitations

- The provided evidence (Fig. Consequently, this analysis relies on extrapolated trends from structurally analogous compounds and general principles of substituent effects in aromatic systems.

- Further experimental studies (e.g., kinetic assays, crystallographic analyses) are required to validate the hypothesized properties of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.